For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Properties of Octa-1,3-diene
This technical guide provides a comprehensive overview of the core physical and chemical properties of Octa-1,3-diene, a valuable building block in organic synthesis. The information is presented to support research and development activities, with a focus on quantitative data, experimental considerations, and key chemical reactions.
General and Physicochemical Properties
Octa-1,3-diene is an unsaturated hydrocarbon with the molecular formula C8H14.[1] It is a colorless liquid that is less dense than and insoluble in water.[2][3] Due to its low flash point, it is a flammable liquid and requires handling in a well-ventilated area with precautions against ignition sources.[2][4]
Table 1: General Information for Octa-1,3-diene
| Property | Value |
| IUPAC Name | (3E)-octa-1,3-diene[2][4] |
| Synonyms | 1,3-Octadiene, (E)-1,3-Octadiene[5][6] |
| Molecular Formula | C8H14[1][2][5][7] |
| CAS Number | 1002-33-1[1][2][7] |
| Canonical SMILES | CCCCC=CC=C[1][3] |
Table 2: Physical Properties of Octa-1,3-diene
| Property | Value | Source |
| Molecular Weight | 110.20 g/mol | [2][4][6] |
| Density | 0.738 g/cm³ (at 20°C) | [1][4] |
| Boiling Point | 127.6 - 131 °C | [1][4][5] |
| Melting Point | Not Available | [8] |
| Flash Point | 17.2 °C | [1][4] |
| Water Solubility | 14.2 mg/L at 25 °C (estimated) | [8][9] |
| logP (Octanol/Water Partition Coefficient) | 2.919 - 3.965 (estimated) | [1][8][10] |
| Vapor Pressure | 13.4 mmHg at 25°C | [1][9] |
| Refractive Index | 1.4501 (at 20°C) | [1][5] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of Octa-1,3-diene.
Table 3: Spectroscopic Information for Octa-1,3-diene
| Data Type | Key Information |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available for Octa-1,3-diene.[11][12] |
| Infrared Spectroscopy (IR) | The gas-phase IR spectrum of Octa-1,3-diene is available in the NIST/EPA Gas-Phase Infrared Database.[13] |
| Nuclear Magnetic Resonance (NMR) | While specific NMR data for Octa-1,3-diene is not detailed in the provided search results, general principles of 1H and 13C NMR for dienes would apply for its structural elucidation. |
Chemical Properties and Reactivity
As a conjugated diene, Octa-1,3-diene participates in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring.[14][15] In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne).[16][17] The reaction is facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[17]
Caption: General schematic of a Diels-Alder reaction.
Electrophilic Addition
Electrophilic addition to conjugated dienes like Octa-1,3-diene can result in a mixture of 1,2- and 1,4-addition products.[18][19] This is due to the formation of a resonance-stabilized allylic carbocation intermediate.[18][20] The reaction with an electrophile (E+) can lead to two constitutional isomers.
Caption: Electrophilic addition to a conjugated diene.
Polymerization
Octa-1,3-diene can be used in the synthesis of specialized polymers and solvents.[4] The conjugated double bonds allow for polymerization reactions, leading to the formation of various polymer structures. It is noted that octadiene may undergo explosive polymerization.[2]
Experimental Protocols
While specific, detailed experimental protocols for Octa-1,3-diene were not found in the search results, general methodologies for the synthesis and handling of 1,3-dienes are applicable.
Synthesis of 1,3-Dienes
A common method for the synthesis of 1,3-dienes is through olefination reactions.[21] One such approach is the Julia-Kocienski olefination, which involves the reaction of an α,β-unsaturated carbonyl compound with an alkyl sulfone.[22]
Caption: General workflow for the synthesis of a 1,3-diene.
General Procedure for Olefination:
-
Preparation of the Ylide/Carbanion: A suitable phosphonium (B103445) salt or sulfone is deprotonated with a strong base (e.g., n-butyllithium, sodium hexamethyldisilazide) in an inert, anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).[22]
-
Reaction with Carbonyl: The resulting ylide or carbanion is then reacted with an appropriate aldehyde or ketone at low temperatures (e.g., -78 °C).
-
Workup: The reaction is quenched with a proton source (e.g., water, saturated ammonium (B1175870) chloride solution). The organic product is extracted into a suitable solvent.
-
Purification: The crude product is purified by distillation or column chromatography to yield the desired 1,3-diene.[21]
Handling and Safety Precautions
Octa-1,3-diene is a flammable liquid with a low flash point.[4] It should be handled in a well-ventilated fume hood, away from heat, sparks, and open flames.[2] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[23] Due to its volatility, storage in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent the formation of explosive vapor-air mixtures.[2][4]
Applications and Relevance
Octa-1,3-diene serves as a valuable intermediate in organic synthesis, particularly in the production of polymers and for creating complex cyclic molecules through Diels-Alder reactions.[4][23] It has also been identified as a volatile organic compound in some biological systems.[4] Its reactivity and structural features make it a compound of interest for researchers in synthetic chemistry, materials science, and chemical biology.
References
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- 4. 1,3-Octadiene|C8H14|CAS 1002-33-1 [benchchem.com]
- 5. 1,3-OCTADIENE | 1002-33-1 [amp.chemicalbook.com]
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- 8. Human Metabolome Database: Showing metabocard for 1,3-Octadiene (HMDB0040966) [hmdb.ca]
- 9. 1,3-octadiene, 1002-33-1 [thegoodscentscompany.com]
- 10. 1,3-Octadiene (CAS 1002-33-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]
- 18. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. 1,3-Diene synthesis by olefination [organic-chemistry.org]
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- 23. chembk.com [chembk.com]
